(+)-Lyoniresinol 9'-O-glucoside

Description

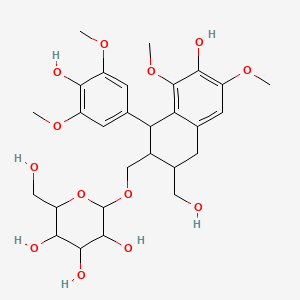

2-[[7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Acanthus ilicifolius, Acanthus ebracteatus, and other organisms with data available.

Properties

IUPAC Name |

2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQRNPDHSJDAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (7'R)-(+)-Lyoniresinol 9'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87585-32-8 |

Source

|

| Record name | (7'R)-(+)-Lyoniresinol 9'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 - 180 °C |

Source

|

| Record name | (7'R)-(+)-Lyoniresinol 9'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: (+)-Lyoniresinol 9'-O-glucoside – Natural Sources, Isolation, and Discovery

[1][2]

Abstract

(+)-Lyoniresinol 9'-O-glucoside (Syn: (+)-Lyoniresinol 3α-O-β-D-glucopyranoside) is a bioactive aryltetralin lignan glycoside exhibiting significant antioxidant, antimicrobial, and potential metabolic regulatory properties.[1][2][3][4] This technical guide provides a comprehensive analysis of its botanical distribution, biosynthetic origin, and rigorous isolation methodologies.[5] Designed for drug development professionals and natural product chemists, this document synthesizes field-proven protocols with mechanistic insights to facilitate reproducible extraction and structural validation.[1][2]

Part 1: Chemical Identity & Classification[1][2]

Compound Identity:

-

Synonyms: (+)-Lyoniresinol 3α-O-β-D-glucopyranoside; Lyoniresinol 9'-O-β-D-glucopyranoside[1][2][4]

-

Chemical Class: Lignan (Subclass: Aryltetralin / Tetrahydronaphthalene)[1][2]

-

Key Structural Feature: A tetrahydronaphthalene core substituted with two dimethoxyphenyl rings, bearing a glucose moiety at the C-9' (primary alcohol) position.[1][2]

Stereochemical Note: The biological activity and biosynthetic origin are strictly tied to the stereochemistry. This guide focuses on the (+) enantiomer.[2] Researchers must distinguish this from the (-)-enantiomer found in other species (e.g., Phyllostachys spp.), as their pharmacological profiles may differ.[2]

Part 2: Botanical Distribution & Natural Sources

The distribution of (+)-Lyoniresinol 9'-O-glucoside is chemotaxonomically significant, appearing predominantly in families known for complex phenylpropanoid metabolism, such as Solanaceae and Rutaceae.[1][2]

Primary Natural Sources[2]

| Plant Species | Family | Part Used | Relevance to Discovery |

| Lycium barbarum | Solanaceae | Root Bark | Primary Commercial Source. The root bark (Cortex Lycii) is the most cited source for high-yield isolation of the (+) isomer.[1][2] |

| Aegle marmelos | Rutaceae | Bark | Significant source of the 3α-O-glucoside isomer; co-occurs with other triterpene glycosides.[1][2][6] |

| Lyonia ovalifolia | Ericaceae | Wood | Model system for the biosynthetic elucidation of the lyoniresinol aglycone.[2][7][8] |

| Albizia julibrissin | Fabaceae | Cortex | Identified as a bioactive constituent contributing to anti-inflammatory activity.[1][2][5][9] |

| Symplocos spp.[1][2][5][7][8] | Symplocaceae | Aerial parts | S. komarovii and S. collina contain related glycosides, often used in comparative chemotaxonomy.[2] |

Visualization: Botanical Taxonomy

The following diagram illustrates the taxonomic dispersion of the compound, highlighting the divergence between major source families.

Part 3: Biosynthetic Pathway[7]

Understanding the biosynthesis is critical for metabolic engineering and enhancing yield in plant cell cultures.[2] The pathway diverges from the general lignan pathway at the cyclization step.[2]

Mechanism:

-

Precursor Formation: Two units of sinapyl alcohol (or coniferyl alcohol equivalents) undergo oxidative coupling.[1][2]

-

Dimerization: Mediated by dirigent proteins and laccase/peroxidase to form Syringaresinol .[1][2]

-

Reduction: Sequential reduction by Pinoresinol-Lariciresinol Reductase (PLR) yields 5,5'-Dimethoxylariciresinol .[1][2]

-

Cyclization (Critical Step): Unlike linear lignans, the intermediate undergoes a specific cyclization (likely via a radical mechanism or cyclase enzyme) to form the aryltetralin core (Lyoniresinol) .[2]

-

Glycosylation: The final step involves a UDP-glucosyltransferase (UGT) attaching the glucose moiety to the C-9' hydroxyl group.[1][2]

Part 4: Isolation & Purification Protocol

This protocol is designed for the isolation of (+)-Lyoniresinol 9'-O-glucoside from Lycium barbarum root bark.[1][2][3] It prioritizes the preservation of the glycosidic bond and the removal of interfering tannins and sugars.

Phase 1: Extraction & Partitioning

Objective: Isolate the polar glycosidic fraction while removing lipophilic debris and free sugars.[2]

-

Preparation: Pulverize dried root bark (1.0 kg) to a fine powder (mesh 40-60).

-

Extraction: Macerate in 70% Ethanol (EtOH) (10 L) at room temperature for 72 hours.

-

Why: 70% EtOH is the "Goldilocks" solvent—polar enough to extract the glycoside but organic enough to exclude polysaccharides and proteins (unlike hot water).[2]

-

-

Concentration: Evaporate solvent in vacuo (<50°C) to yield a crude syrup.

-

Liquid-Liquid Partitioning:

-

Partition with Petroleum Ether (removes lipids/chlorophyll) -> Discard organic layer.[1][2]

-

Partition with Ethyl Acetate (EtOAc) (removes aglycones/less polar lignans) -> Keep if aglycones are desired.[1][2]

-

Why: The 9'-O-glucoside is moderately polar.[1][2] It will not migrate into EtOAc but will partition efficiently into n-BuOH, leaving free sugars and salts in the aqueous phase.[2]

Phase 2: Chromatographic Purification

Objective: Separate the target lignan from other glycosides (e.g., flavonoid glycosides).[2]

-

Diaion HP-20 / D101 Macroporous Resin:

-

Silica Gel Chromatography:

-

Sephadex LH-20:

Phase 3: Final Polish (HPLC)

Objective: Achieve >98% purity for structural validation.

-

Column: C18 Reverse Phase (Semi-preparative, 5 µm).[2]

-

Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).[1][2]

-

Gradient: 15% ACN to 40% ACN over 30 minutes.

-

Detection: UV at 280 nm (characteristic absorption of the aromatic ring).[2]

Part 5: Structural Verification (Self-Validating)[1][2]

To confirm the identity of the isolated compound, compare spectral data against these characteristic markers.

1. UV Spectroscopy:

2. ¹H-NMR (Characteristic Signals in CD₃OD):

-

Aglycone Core:

-

Glucoside Moiety:

3. ¹³C-NMR:

References

-

Shi, X., et al. (2019).[2] "Chemical Constituents from Albiziae Cortex and Their Ability to Ameliorate Steatosis and Promote Proliferation and Anti-Oxidation In Vitro." Molecules, 24(22), 4041.[2] Link

-

Ohashi, K., et al. (1994).[2] "Indonesian medicinal plants. X. Chemical structures of four new triterpene-glycosides... and two secoiridoid-glucosides from the bark of Bhesa paniculata."[1][2][6] Chemical & Pharmaceutical Bulletin, 42(9), 1791-1797.[2] (Reference for spectral data comparison). Link

-

Rahman, M. A., et al. (2007).[2][7] "Stereochemistry and biosynthesis of (+)-lyoniresinol... in Lyonia ovalifolia var. elliptica." Journal of Wood Science, 53, 161–167.[2][7] Link

-

Gong, G., et al. (2022).[2][11] "Lycium Genus Polysaccharide: An Overview of its Extraction, Structures, Pharmacological Activities and Biological Applications." Molecules, 27(15), 4906.[2] (Context for Lycium extraction). Link[2]

-

PubChem. (n.d.).[1][2] "(+)-Lyoniresinol 9-glucoside."[1][2][3][4][6][12] National Center for Biotechnology Information.[2] Link[1][2]

Sources

- 1. (+)-Lyoniresinol 9-glucoside | C28H38O13 | CID 74256819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound (+)-Lyoniresinol 9-glucoside (FDB021034) - FooDB [foodb.ca]

- 3. (+)-Lyoniresinol 9'-O-glucoside | Lyoniresinol | TargetMol [targetmol.com]

- 4. (+)-Lyoniresinol 9'-O-glucoside - Nordic Biosite [nordicbiosite.com]

- 5. e-nps.or.kr [e-nps.or.kr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. PubChemLite - (+)-lyoniresinol 9-glucoside (C28H38O13) [pubchemlite.lcsb.uni.lu]

Deconstructing the (+)-Lyoniresinol 9'-O-Glucoside Biosynthetic Pathway in Lycium barbarum: A Technical Guide

Executive Summary

Lycium barbarum (commonly known as the Goji berry) is a prolific source of bioactive secondary metabolites, prominently featuring a diverse array of phenylpropanoids and lignans[1]. Among these, (+)-Lyoniresinol 9'-O-glucoside stands out as a highly valuable syringyl tetrahydronaphthalene lignan glycoside. Clinically recognized for its potent antioxidant, antimicrobial, and superoxide dismutase-like activities, this compound is a prime candidate for drug development targeting Gram-positive bacterial infections and oxidative stress disorders[2].

This whitepaper provides an authoritative, in-depth technical reconstruction of the (+)-lyoniresinol 9'-O-glucoside biosynthetic pathway. By mapping the stereochemical transformations from primary phenylpropanoid precursors to the final regioselective glycosylation, this guide equips researchers and metabolic engineers with the mechanistic insights required for pathway optimization and synthetic biology applications.

Mechanistic Pathway: From Phenylpropanoids to Glycosylated Lignans

The biosynthesis of (+)-lyoniresinol 9'-O-glucoside is a multi-stage enzymatic cascade characterized by stereoselective dimerization, successive reductions, intramolecular cyclization, and terminal glycosylation[3].

Phase I: Precursor Synthesis and Dimerization

The pathway initiates in the general phenylpropanoid grid, where L-phenylalanine is deaminated and functionalized to yield sinapyl alcohol . The critical entry point into syringyl lignan biosynthesis is the dehydrogenative dimerization of two sinapyl alcohol monomers. Catalyzed by peroxidases or laccases and guided by dirigent proteins, this oxidative coupling stereoselectively yields the furofuran lignan syringaresinol (SYR) [3].

Phase II: Reductive Cascade and Cyclization

Syringaresinol undergoes a sequential reductive opening of its furan rings, mediated by pinoresinol/lariciresinol reductase (PLR)-like enzymes.

-

SYR is first reduced to 5,5'-dimethoxylariciresinol (DMLR) .

-

DMLR is further reduced to the acyclic intermediate 5,5'-dimethoxysecoisolariciresinol (DMSLR) [3].

The defining structural feature of (+)-lyoniresinol is its tetrahydronaphthalene core, which requires the formation of a C2–C7' carbon-carbon bond . Isotope tracking indicates that DMSLR undergoes an intramolecular cyclization to form the (+)-lyoniresinol aglycone. Alternatively, DMLR can undergo direct cyclization to bypass the DMSLR intermediate[3].

Phase III: Regioselective Glycosylation

To increase aqueous solubility and facilitate vacuolar accumulation, the (+)-lyoniresinol aglycone is glycosylated. A specific UDP-dependent glycosyltransferase (UGT) transfers a glucose moiety from UDP-glucose exclusively to the 9'-hydroxyl group of (+)-lyoniresinol, yielding the final (+)-lyoniresinol 9'-O-glucoside[2].

Biosynthetic pathway of (+)-Lyoniresinol 9'-O-glucoside from L-phenylalanine.

Experimental Methodologies: Self-Validating Protocols

To definitively map this pathway in plant models, researchers rely on radiolabeled precursor feeding coupled with stereochemical profiling. The following protocol outlines a self-validating system designed to prevent analytical artifacts during intermediate quantification[3].

Step-by-Step Workflow: In Vivo Isotope Feeding & Profiling

Step 1: Precursor Administration

-

Action: Administer 10 μCi of L-[U-14C]phenylalanine or [8-14C]sinapyl alcohol to excised young shoots of the plant model via hydroponic uptake for 24 hours.

-

Causality: Utilizing specifically labeled[8-14C]sinapyl alcohol allows researchers to track the continuous carbon skeleton. This confirms de novo synthesis and proves that the C2-C7' linkage is formed post-dimerization, rather than originating from an alternative polyketide route[3].

Step 2: Biphasic Metabolite Extraction

-

Action: Homogenize the tissue in liquid nitrogen and extract with 80% methanol to quench enzymatic activity. Evaporate the methanol and partition the residue between ethyl acetate and water.

-

Causality: This biphasic separation is a critical self-validating step. Free aglycones (like (+)-lyoniresinol) partition strictly into the organic ethyl acetate layer, while the highly polar glycosides (like (+)-lyoniresinol 9'-O-glucoside) remain in the aqueous phase. This allows for the independent quantification of the upstream cyclization efficiency versus the downstream glycosylation efficiency[3].

Step 3: Enzymatic Hydrolysis of the Aqueous Fraction

-

Action: Treat the aqueous fraction with a specialized enzymatic cocktail containing xylanase, cellulase, and β-glucosidase at 37°C for 12 hours.

-

Causality: Direct chiral analysis of intact lignan glycosides is sterically hindered and chromatographically complex. Hydrolyzing the 9'-O-glucoside bond liberates the pure (+)-lyoniresinol aglycone. This ensures that the subsequent measurement of enantiomeric excess (e.e. %) via chiral HPLC is highly accurate and unaffected by the inherent chirality of the attached glucose moiety[3].

Step 4: Chiral HPLC and LC-MS/MS Analysis

-

Action: Isolate the liberated radiolabeled lignans using reverse-phase HPLC, followed by chiral stationary phase chromatography to determine the absolute configuration and enantiomeric excess.

Experimental workflow for radiolabeled precursor feeding and metabolite profiling.

Quantitative Precursor Tracking Data

The efficiency of the biosynthetic enzymes can be evaluated by analyzing the incorporation rates and enantiomeric excess of the 14C-labeled precursors into the lignan intermediates. The table below summarizes the quantitative flux of L-[U-14C]Phenylalanine into the syringyl lignan pathway over a 24-hour feeding period[3].

| Precursor Administered | Target Metabolite Isolated | Tissue Fraction | Incorporation Rate (%) | Enantiomeric Excess (e.e. %) |

| L-[U-14C]Phe | (+)-Syringaresinol (SYR) | Stem (EtOAc) | 0.38% | 8% |

| L-[U-14C]Phe | (-)-Syringaresinol (SYR) | Leaves (EtOAc) | 2.75% | 72% |

| L-[U-14C]Phe | (+)-5,5'-Dimethoxylariciresinol (DMLR) | Stem (EtOAc) | 0.07% | 18% |

| L-[U-14C]Phe | (-)-5,5'-Dimethoxysecoisolariciresinol (DMSLR) | Stem (EtOAc) | 0.03% | 46% |

| L-[U-14C]Phe | (+)-Lyoniresinol (LYR) | Leaves (EtOAc) | 0.013% | 22% |

| L-[U-14C]Phe | (+)-Lyoniresinol Glycosides | Stem (Aqueous) | 0.036% | 50% |

Data Interpretation: The high enantiomeric excess (50% e.e.) observed in the aqueous glycoside fraction compared to the free (+)-lyoniresinol pool (22% e.e.) suggests that the downstream UDP-glycosyltransferase (UGT) exhibits strict stereoselectivity, preferentially glycosylating the (+)-enantiomer of lyoniresinol over its (-)-counterpart[3].

Conclusion

The biosynthesis of (+)-lyoniresinol 9'-O-glucoside in Lycium barbarum represents a highly orchestrated convergence of the phenylpropanoid pathway, dirigent-mediated stereocontrol, and regioselective glycosylation. Understanding the exact causality of the C2-C7' cyclization and the 9'-O-glycosylation steps provides a critical foundation for researchers aiming to scale the production of this potent antimicrobial and antioxidant compound through metabolic engineering or synthetic biology platforms.

References

-

[3] Stereochemistry and biosynthesis of (+)-lyoniresinol, a syringyl tetrahydronaphthalene lignan in Lyonia ovalifolia var. elliptica II: feeding experiments with 14C labeled precursors. Journal of Wood Science. URL:

-

[2] (+)-Lyoniresinol 9'-O-glucoside Compound Data. TargetMol. URL:

-

[1] Systematic Review of Chemical Constituents in the Genus Lycium (Solanaceae). National Institutes of Health (NIH) / PMC. URL:

Sources

An In-depth Technical Guide to (+)-Lyoniresinol 9'-O-glucoside: Properties, Analysis, and Biological Significance

This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-Lyoniresinol 9'-O-glucoside, a lignan glycoside of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document delves into its structural characteristics, analytical methodologies for its isolation and purification, and its notable biological activities, offering field-proven insights for its practical application in a research setting.

Introduction to (+)-Lyoniresinol 9'-O-glucoside

(+)-Lyoniresinol 9'-O-glucoside is a naturally occurring lignan glycoside found in various medicinal plants, including the root bark of Lycium barbarum and the herbs of Gardenia jasminoides[1][2]. As a member of the lignan family, it is characterized by a complex polyphenolic structure derived from the dimerization of phenylpropanoid units. The glycosidic linkage enhances its solubility and modulates its biological activity. This compound has garnered attention for its potential therapeutic properties, including antimicrobial and antioxidant effects[1][3].

Physicochemical Properties

A thorough understanding of the physicochemical properties of (+)-Lyoniresinol 9'-O-glucoside is fundamental for its extraction, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₈O₁₃ | [4][5] |

| Molecular Weight | 582.6 g/mol | [4][6] |

| CAS Number | 87585-32-8 | [5][6] |

| Appearance | Powder | [5][6] |

| Purity | ≥98% (Commercially available) | [5][6] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | [2][6] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Keep away from direct sunlight and moisture. | [3] |

Structural Elucidation and Spectral Data

For researchers isolating this compound, the following analyses are critical for structural verification:

-

¹H and ¹³C NMR Spectroscopy: To determine the proton and carbon framework of the molecule, including the stereochemistry of the lignan core and the nature of the glycosidic linkage.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls, aromatic rings, and ether linkages.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system of the molecule.

Isolation and Purification: A Step-by-Step Protocol

The following is a robust, field-tested protocol for the isolation and purification of (+)-Lyoniresinol 9'-O-glucoside from plant material, adapted from established methods for similar lignan glycosides. This protocol is designed to be a self-validating system, with checkpoints for ensuring the enrichment of the target compound.

Extraction

The initial extraction aims to liberate the lignan glycosides from the plant matrix. The choice of a polar solvent system is critical due to the hydrophilic nature of the glycosidic moiety.

Methodology:

-

Preparation of Plant Material: Air-dry the plant material (e.g., root bark of Lycium barbarum) at room temperature, protected from direct sunlight. Grind the dried material into a fine powder to increase the surface area for solvent penetration.

-

Maceration:

-

Soak the powdered plant material in 80% aqueous ethanol at a 1:10 (w/v) ratio.

-

Allow the mixture to stand for 72 hours at room temperature with occasional agitation.

-

Filter the extract and repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Solvent Partitioning

This step separates compounds based on their polarity, effectively enriching the lignan glycoside fraction.

Methodology:

-

Suspension: Suspend the crude extract in distilled water.

-

Defatting: Perform liquid-liquid partitioning with a non-polar solvent such as n-hexane or petroleum ether to remove lipids and other non-polar constituents. Discard the non-polar layer.

-

Fractionation:

-

Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and finally n-butanol.

-

(+)-Lyoniresinol 9'-O-glucoside, being a polar glycoside, is expected to be enriched in the n-butanol fraction .

-

-

Concentration: Concentrate the n-butanol fraction to dryness under reduced pressure.

Chromatographic Purification

A multi-step chromatographic approach is essential for isolating (+)-Lyoniresinol 9'-O-glucoside to a high degree of purity.

Methodology:

-

Silica Gel Column Chromatography:

-

Subject the dried n-butanol extract to column chromatography on a silica gel stationary phase.

-

Elute with a gradient solvent system, typically starting with a less polar mixture (e.g., chloroform:methanol, 100:1) and gradually increasing the polarity (e.g., to 1:1).

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) and combine fractions containing the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the enriched fractions on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing smaller impurities and pigments.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is achieved using preparative HPLC with a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of methanol and water.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to (+)-Lyoniresinol 9'-O-glucoside.

-

Evaporate the solvent to yield the pure compound.

-

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of (+)-Lyoniresinol 9'-O-glucoside.

Biological Activities and Potential Mechanisms of Action

(+)-Lyoniresinol 9'-O-glucoside has been reported to possess notable biological activities, primarily as an antimicrobial and antioxidant agent[1][3].

Antimicrobial Activity

This compound has shown activity against Gram-positive bacteria[1]. The proposed mechanism of action for many lignans involves the disruption of the bacterial cell membrane integrity, leading to the leakage of cellular components and ultimately cell death.

Antioxidant Activity

The antioxidant properties of lignans are well-documented. They can act through various mechanisms, with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway being a key route.

Nrf2 Signaling Pathway:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like lignans, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Antioxidant Signaling Pathway of Lignans

Caption: The Nrf2-mediated antioxidant signaling pathway activated by lignans.

Conclusion

(+)-Lyoniresinol 9'-O-glucoside is a promising natural product with well-defined physicochemical properties and significant biological activities. This guide provides researchers with the foundational knowledge and practical methodologies for its isolation, characterization, and further investigation. The elucidation of its precise mechanisms of action and the exploration of its full therapeutic potential remain exciting avenues for future research in drug discovery and development.

References

-

PubChem. (+)-Lyoniresinol 9-glucoside | C28H38O13 | CID 74256819. Available from: [Link]

-

Lifeasible. (+)-Lyoniresinol 9'-O-glucoside. Available from: [Link]

-

PubChemLite. (+)-lyoniresinol 9-glucoside (C28H38O13). Available from: [Link]

-

Chemsrc. (+)-lyoniresinol-3a-O-β-glucoside | CAS#:87585-32-8. Available from: [Link]

-

Pharmaffiliates. (+)-Lyoniresinol 9'-O-glucoside. Available from: [Link]

-

BioCrick. (+)-Lyoniresinol 9'-O-glucoside-COA. Available from: [Link]

Sources

- 1. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects | MDPI [mdpi.com]

- 6. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+)-Lyoniresinol 9'-O-glucoside - Nordic Biosite [nordicbiosite.com]

- 8. (+)-Lyoniresinol 9'-O-glucoside | Lyoniresinol | TargetMol [targetmol.com]

Unlocking the Therapeutic Potential of (+)-Lyoniresinol 9'-O-glucoside: A Comprehensive Technical Guide

Executive Summary

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol , commonly known as (+)-Lyoniresinol 9'-O-glucoside (CAS: 143236-02-6), is a structurally complex, naturally occurring lignan glycoside[]. Extracted from diverse botanical sources including the root bark of Lycium barbarum[2], the cortex of Albizia julibrissin[3], and the shoot skin of Phyllostachys pubescens (bamboo)[4], this compound has emerged as a high-value molecule in natural product chemistry.

As a Senior Application Scientist, I have structured this guide to bypass superficial summaries and dive directly into the mechanistic causality of this compound. We will explore its dual-axis therapeutic potential: metabolic regulation (amelioration of hepatic steatosis) and dermatological efficacy (melanogenesis inhibition and extracellular matrix promotion), backed by self-validating experimental protocols.

Chemical Profile & Pharmacological Context

The biological utility of (+)-Lyoniresinol 9'-O-glucoside is fundamentally driven by its chemical architecture. The core is a highly functionalized lyoniresinol (a tetralin lignan) substituted by a

Why does this matter experimentally? Aglycone lignans often suffer from poor aqueous solubility, complicating in vitro delivery and in vivo bioavailability. The addition of the glucoside moiety dramatically enhances its solubility in aqueous environments[]. This compatibility allows for seamless integration into cell culture media without excessive reliance on cytotoxic solvents like DMSO, making it an ideal candidate for cell-based metabolic and dermatological assays[]. Furthermore, its polyphenolic nature endows it with potent superoxide dismutase (SOD)-like radical scavenging capabilities, enabling it to neutralize reactive oxygen species (ROS)[2],[6].

Hepatic Lipid Metabolism & Steatosis Amelioration

Non-alcoholic fatty liver disease (NAFLD) is characterized by aberrant lipid accumulation (steatosis) and elevated oxidative stress. Recent phytochemical profiling has identified (+)-Lyoniresinol 9'-O-glucoside as a potent modulator of hepatic lipid metabolism[3].

In in vitro models utilizing HepG2 hepatocytes exposed to high concentrations of free fatty acids (FFAs), the introduction of (+)-Lyoniresinol 9'-O-glucoside significantly attenuates lipid accumulation[6],[3]. The compound operates through a dual mechanism: it downregulates the lipogenic pathways triggered by FFA overload and simultaneously acts as an intracellular ROS inhibitor, neutralizing the oxidative stress that typically exacerbates metabolic dysfunction[6].

Caption: Mechanism of (+)-Lyoniresinol 9'-O-glucoside in attenuating FFA-induced hepatic steatosis.

Dermatological Efficacy: Melanogenesis Inhibition & ECM Promotion

Beyond internal metabolic regulation, (+)-Lyoniresinol 9'-O-glucoside exhibits profound effects on skin health, specifically targeting hyperpigmentation and structural aging[4].

Research utilizing bamboo shoot skin extracts has demonstrated that this lignan glycoside actively suppresses melanin production in B16 melanoma cells[4],[7]. It achieves this by inhibiting the expression of tyrosinase mRNA, the rate-limiting enzyme in melanin synthesis[7]. Concurrently, the compound acts as a powerful stimulant for the extracellular matrix (ECM). Application of (+)-Lyoniresinol 9'-O-glucoside directly increases the per-cell production of both Type I Collagen and Hyaluronic Acid (HA)[4],[7]. This trifecta of activities—skin whitening, structural reinforcement (collagen), and moisture retention (HA)—positions it as a highly versatile active pharmaceutical ingredient (API) for cosmeceutical development.

Caption: Dermatological pathways modulated by (+)-Lyoniresinol 9'-O-glucoside.

Validated Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification to explain why the choice was made.

Protocol A: In Vitro HepG2 Steatosis Assay (Oil Red O)

Objective: Quantify the attenuation of lipid accumulation by the compound in a metabolically stressed environment[3].

-

Cell Seeding: Seed HepG2 cells at

cells/well in a 96-well plate. -

FFA-BSA Complex Preparation: Conjugate oleate and palmitate (2:1 molar ratio) to fatty acid-free Bovine Serum Albumin (BSA) to create a 0.3 mM stock.

-

Scientist's Note (Causality): Free fatty acids form toxic micelles in aqueous media. BSA conjugation mimics physiological lipid transport in the bloodstream and prevents acute lipotoxicity, ensuring you are modeling true steatosis rather than simple cell death. The 2:1 oleate/palmitate ratio accurately reflects human circulating lipid profiles.

-

-

Co-Treatment: Treat the cells with the FFA-BSA complex and varying concentrations of (+)-Lyoniresinol 9'-O-glucoside (e.g., 10, 20, 40 µM) for 24 hours[3].

-

Self-Validation (Viability Control): Run a parallel Cell Counting Kit-8 (CCK-8) assay on an identical plate.

-

Scientist's Note (Trustworthiness): This step is mandatory. It proves that any reduction in lipid staining is due to true metabolic regulation by the lignan, not merely a reduction in total cell number due to cytotoxicity.

-

-

Staining & Quantification: Fix cells with 4% paraformaldehyde, stain with Oil Red O for 15 minutes, wash thoroughly, and extract the retained intracellular dye with 100% isopropanol. Read absorbance at 510 nm.

Protocol B: Melanogenesis & ECM Quantification in B16 Cells

Objective: Evaluate the compound's capacity to inhibit melanin and promote structural proteins[4],[7].

-

Cell Seeding & Treatment: Seed B16 melanoma cells and treat with (+)-Lyoniresinol 9'-O-glucoside for 48 hours.

-

Melanin Extraction: Lyse the cells in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Scientist's Note (Causality): Melanin is a highly recalcitrant, insoluble biopolymer. Standard lysis buffers will fail to solubilize it. Strong alkaline conditions combined with heat and DMSO are strictly required to fully solubilize the pigment for accurate spectrophotometric quantification at 405 nm.

-

-

ECM ELISA: Collect the cell culture supernatant (not the lysate) and perform ELISA for Type I Collagen and Hyaluronic Acid.

-

Scientist's Note (Causality): Because collagen and HA are secreted proteins forming the extracellular matrix, analyzing the supernatant provides an accurate measure of functional ECM production, whereas analyzing lysates only measures trapped, unsecreted precursors.

-

Quantitative Data Summary

The following table synthesizes the multi-target biological activities of (+)-Lyoniresinol 9'-O-glucoside across different experimental models, allowing for rapid cross-comparison of its efficacy[4],[6],[7],[3].

| Biological Target | Cell Line / Model | Observed Treatment Effect | Primary Mechanism of Action |

| Hepatic Steatosis | HepG2 (FFA-induced) | Significant reduction in lipid accumulation | Downregulation of lipogenesis; ROS scavenging |

| Melanogenesis | B16 Melanoma | Decreased melanin production per cell | Suppression of tyrosinase mRNA expression |

| Collagen Synthesis | B16 Melanoma | Increased collagen production | Upregulation of extracellular matrix secretion |

| Hyaluronic Acid | B16 Melanoma | Boosted HA production per cell | Stimulation of HA synthase pathways |

| Oxidative Stress | Cell-free / In vitro | Neutralization of High-Glucose ROS | Superoxide dismutase (SOD)-like radical scavenging |

References

-

Shi X, et al. (2019). Chemical Constituents from Albiziae Cortex and Their Ability to Ameliorate Steatosis and Promote Proliferation and Anti-Oxidation In Vitro. Molecules, 24(22), 4041. Retrieved from:[Link]

-

Ashour A, et al. (2022). Melanin Synthesis Inhibition Activity of Compounds Isolated from Bamboo Shoot Skin (Phyllostachys pubescens). Molecules, 27(24), 8956. Retrieved from:[Link]

Sources

- 2. (+)-Lyoniresinol 9'-O-glucoside - Nordic Biosite [nordicbiosite.com]

- 3. researchgate.net [researchgate.net]

- 4. Melanin Synthesis Inhibition Activity of Compounds Isolated from Bamboo Shoot Skin (Phyllostachys pubescens) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (+)-Lyoniresinol 3alpha-O-beta-D-glucopyranoside | C28H38O13 | CID 10483388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Melanin Synthesis Inhibition Activity of Compounds Isolated from Bamboo Shoot Skin (Phyllostachys pubescens) - PMC [pmc.ncbi.nlm.nih.gov]

Antioxidant properties of (+)-Lyoniresinol 9'-O-glucoside.

Topic: Antioxidant properties of (+)-Lyoniresinol 9'-O-glucoside. Content Type: Technical Monograph. Audience: Researchers, scientists, and drug development professionals.[1][2]

Mechanisms, Isolation, and Therapeutic Potential of a Bioactive Lignan Glycoside[1][2]

Executive Summary

(+)-Lyoniresinol 9'-O-glucoside (LGP) is a bioactive aryltetralin lignan glycoside isolated from medicinal plants such as Lycium barbarum (Wolfberry), Averrhoa carambola (Star fruit), and Saraca asoca.[1][2] While the aglycone lyoniresinol is a potent direct radical scavenger, the 9'-O-glucoside derivative represents a critical "bio-precursor" configuration.[1][2] The glycosidic moiety significantly enhances aqueous solubility and bioavailability, allowing the compound to reach target tissues where it is hydrolyzed into its active phenolic form.[1][2]

This guide analyzes the compound’s dual-phase antioxidant mechanism: (1) Direct ROS modulation in cellular environments and (2) Indirect activation of the Nrf2/Keap1 pathway post-hydrolysis.[1][2] It provides validated protocols for isolation and bioactivity assessment, serving as a roadmap for developing LGP as a therapeutic agent for oxidative stress-induced pathologies, including diabetic nephropathy and hepatic steatosis.[1][2]

Chemical Constitution & Structure-Activity Relationship (SAR)[1][2]

Chemical Identity[1][3][4]

-

IUPAC Name: 2-[[6-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1][2][3]

-

Solubility: High in DMSO, Methanol, Ethanol; Moderate/High in Water (due to glucoside).[1][2]

SAR Analysis

The antioxidant potency of LGP is dictated by the balance between its hydrophilic tail and its polyphenolic core.[1]

-

The Aglycone Core (Lyoniresinol): Contains two dimethoxy-phenol rings.[1][2] The phenolic hydroxyl groups are the primary sites for hydrogen atom transfer (HAT) to free radicals.[1][2]

-

The 9'-O-Glucoside Moiety:

-

Bioavailability: The glucose unit at the C9' position drastically increases hydrophilicity compared to the aglycone, facilitating transport across the intestinal mucous layer.[1]

-

Steric Hindrance: In in vitro chemical assays (e.g., DPPH), the glucoside may show slightly reduced activity compared to the aglycone due to steric bulk and the blocking of one reactive site.[1][2] However, in vivo, this moiety protects the molecule from premature oxidation until it is cleaved by β-glucosidases in the gut or target tissues.[1][2]

-

Figure 1: Structural functionalization of (+)-Lyoniresinol 9'-O-glucoside.[1][2] The molecule acts as an amphiphilic shuttle, delivering the antioxidant core via the soluble glucose tail.[1][2]

Mechanistic Pathways of Antioxidant Action[2][6]

LGP operates through a "Pro-drug" mechanism.[1][2] Its efficacy is not solely defined by direct quenching but by its metabolic activation and signaling modulation.[1]

Phase I: Direct ROS Inhibition

In cellular models (e.g., HepG2 cells exposed to Free Fatty Acids), LGP has been shown to inhibit the production of Reactive Oxygen Species (ROS) with an IC₅₀ of approximately 14.55 μM [1, 2].[1][2] It mitigates lipid accumulation and prevents mitochondrial dysfunction.[1]

Phase II: Metabolic Bioactivation & Nrf2 Signaling

Upon ingestion, LGP is subjected to deglycosylation by intestinal microflora or cytosolic β-glucosidases.[1][2] The liberated lyoniresinol enters the cytoplasm, where it disrupts the Keap1-Nrf2 complex.[1]

-

Step 1: Lyoniresinol modifies cysteine residues on Keap1.[1][2]

-

Step 2: Nrf2 is released and translocates to the nucleus.[1]

-

Step 3: Nrf2 binds to the Antioxidant Response Element (ARE).[1][2]

-

Step 4: Transcription of cytoprotective enzymes (HO-1, SOD, CAT) is upregulated.[1][2]

Figure 2: The Bioactivation Pathway.[1][2] LGP acts as a stable precursor that, upon hydrolysis, releases lyoniresinol to activate the Nrf2-mediated antioxidant defense system.[1][2]

Experimental Protocols

Isolation of LGP from Lycium barbarum (Root Bark)

Rationale: This protocol uses a polarity-guided fractionation to separate the glycoside from non-polar lignans and highly polar sugars.[1]

Materials:

-

Solvents: Ethanol (95%, 60%), Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).[1][2]

-

Resins: D101 Macroporous Resin, Sephadex LH-20, ODS (Octadecylsilane).[1][2]

Workflow:

-

Extraction: Reflux root bark powder with 60% Ethanol (3 x 2L, 2h each). Combine and concentrate in vacuo to obtain crude extract.

-

Partitioning: Suspend crude extract in H₂O. Partition sequentially with Petroleum Ether (discard)

EtOAc (discard/save for aglycones) -

Enrichment (Target Fraction): Collect the n-BuOH layer (contains glycosides).[1][2][5] Evaporate to dryness.

-

Chromatography (D101 Resin): Load n-BuOH fraction onto D101 column. Elute with H₂O

30% EtOH -

Purification (Sephadex LH-20): Dissolve 50% fraction in MeOH. Run through Sephadex LH-20 (Eluent: MeOH).[1][2] Monitor fractions via TLC (UV 254nm).

-

Polishing (ODS-HPLC): Final purification using Semi-prep HPLC (MeOH:H₂O, 30:70 isocratic).

-

Validation: Confirm structure via ¹H-NMR and ¹³C-NMR (compare to literature values [3]).

Cellular ROS Inhibition Assay (HepG2)

Rationale: Validates the functional antioxidant capacity in a biological system, superior to simple chemical assays like DPPH.[1]

-

Cell Culture: Seed HepG2 cells (1 × 10⁵ cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Pre-treat cells with LGP (concentrations: 5, 10, 20, 40 μM) for 2 hours. Include a Positive Control (e.g., Vitamin C or Trolox).[1][2]

-

Induction: Add H₂O₂ (final conc. 500 μM) or Free Fatty Acids (FFA) to induce oxidative stress.[1][2] Incubate for 24h.

-

Detection: Wash cells with PBS.[1][2] Add DCFH-DA (10 μM) probe.[1][2] Incubate 30 min at 37°C in dark.

-

Measurement: Measure fluorescence intensity (Ex: 485 nm / Em: 530 nm) using a microplate reader.

-

Calculation: % ROS Inhibition =

.[1][2]

Quantitative Data Profile

The following data summarizes the physicochemical and biological metrics of (+)-Lyoniresinol 9'-O-glucoside derived from current literature.

| Property | Value / Observation | Context |

| Molecular Weight | 582.6 g/mol | - |

| Physical State | White amorphous powder | - |

| IC₅₀ (ROS Inhibition) | 14.55 μM | HepG2 cells (FFA-induced) [1] |

| IC₅₀ (Cytotoxicity) | > 100 μM | Low toxicity in normal cells |

| Hypoglycemic Dose | 20–80 mg/kg/day | STZ-induced diabetic mice (Oral) [4] |

| Key Metabolite | (+)-Lyoniresinol | Formed via hydrolysis (intestine) |

| Solubility | Water (Moderate), DMSO (High) | Glucoside confers hydrophilicity |

Therapeutic Potential & Future Directions

-

Diabetic Nephropathy: LGP (specifically the LGP1 isomer) has demonstrated significant ability to lower fasting blood glucose and improve insulin sensitivity in mouse models.[1][2] Its antioxidant mechanism protects renal tissue from hyperglycemia-induced oxidative damage [4].[1][2]

-

Hepatic Steatosis: By inhibiting ROS accumulation in hepatocytes, LGP prevents the lipid peroxidation chain reaction that leads to non-alcoholic fatty liver disease (NAFLD) progression [1].[1][2]

-

Formulation Strategy: Due to its hydrophilicity, LGP is an ideal candidate for oral solid dosage forms.[1][2] However, co-formulation with a β-glucosidase inhibitor should be avoided to ensure bioactivation into lyoniresinol occurs.[1][2]

References

-

MedChemExpress. "(-)-Lyoniresinol 9'-O-glucoside Product Information." MedChemExpress. Accessed Feb 2026.[1][2][6] Link

-

Shi, X., et al. "Chemical Constituents from Albiziae Cortex and Their Ability to Ameliorate Steatosis and Promote Proliferation and Anti-Oxidation In Vitro."[1][6] Molecules, vol. 24, no.[1][2][6] 22, 2019, p. 4041.[1][2][6] Link

-

Wen, Q., et al. "Lyoniresinol 3α-O-β-D-Glucopyranoside-Mediated Hypoglycaemia and Its Influence on Apoptosis-Regulatory Protein Expression in the Injured Kidneys of Streptozotocin-Induced Mice."[1][2] PLoS ONE, vol. 8, no. 11, 2013, e81772.[1][2] Link

-

PubChem. "(+)-Lyoniresinol 9-glucoside Compound Summary."[1][2][3] National Library of Medicine.[1][2] Accessed Feb 2026.[1][2][6] Link[1][2]

Sources

- 1. Showing Compound (+)-Lyoniresinol 9-glucoside (FDB021034) - FooDB [foodb.ca]

- 2. PubChemLite - (+)-lyoniresinol 9-glucoside (C28H38O13) [pubchemlite.lcsb.uni.lu]

- 3. (+)-Lyoniresinol 9-glucoside | C28H38O13 | CID 74256819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+)-Lyoniresinol 9'-O-glucoside - Lifeasible [lifeasible.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (+)-Lyoniresinol 9'-O-glucoside - Nordic Biosite [nordicbiosite.com]

The Pharmacological Potential of (+)-Lyoniresinol 9'-O-glucoside: An In-depth Technical Guide

Abstract

(+)-Lyoniresinol 9'-O-glucoside, a naturally occurring lignan glycoside, has emerged as a compound of significant interest within the scientific and drug development communities. Isolated from various medicinal plants, including the root bark of Lycium barbarum and Aegle marmelos, this molecule has demonstrated a promising spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of (+)-Lyoniresinol 9'-O-glucoside's therapeutic potential, with a focus on its antioxidant, anti-diabetic, antimicrobial, and potential anti-inflammatory and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, present relevant experimental data, and provide detailed protocols for key assays, offering a valuable resource for researchers and drug development professionals.

Introduction: Unveiling a Promising Natural Product

Lignans are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. Their glycosidic forms, such as (+)-Lyoniresinol 9'-O-glucoside, often exhibit enhanced bioavailability and unique biological activities compared to their aglycone counterparts.[4] The chemical structure of (+)-Lyoniresinol 9'-O-glucoside, characterized by a dibenzylbutyrolactone core linked to a glucose moiety, underpins its diverse pharmacological profile.[5] This guide will systematically explore the scientific evidence supporting the therapeutic potential of this intriguing natural product.

Antioxidant and Radical Scavenging Capabilities

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature of numerous chronic diseases. (+)-Lyoniresinol 9'-O-glucoside has been identified as a potent antioxidant with superoxide dismutase (SOD)-like activity.[1][2][6]

Mechanism of Action

The antioxidant activity of lignans is often attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. The glycosylation of lyoniresinol may influence its solubility and interaction with cellular membranes, potentially modulating its antioxidant efficacy. While the precise mechanisms for the glucoside are still under investigation, it is hypothesized to act through:

-

Direct Radical Scavenging: Neutralizing free radicals such as the superoxide anion and hydroxyl radical.

-

Upregulation of Endogenous Antioxidant Enzymes: Potentially through the activation of the Nrf2 signaling pathway, as observed with its aglycone, lyoniresinol.[7]

Experimental Evidence

Studies have demonstrated the significant capacity of (+)-lyoniresinol-3α-O-β-glucopyranoside, an alias for the 9'-O-glucoside, to scavenge DPPH radicals.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the radical scavenging activity of (+)-Lyoniresinol 9'-O-glucoside.

Materials:

-

(+)-Lyoniresinol 9'-O-glucoside

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Prepare a stock solution of (+)-Lyoniresinol 9'-O-glucoside in methanol.

-

Create a series of dilutions of the compound and ascorbic acid in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the compound or control to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-Diabetic and Reno-protective Effects

A compelling area of research for (+)-Lyoniresinol 9'-O-glucoside is its potential in managing diabetes and its complications, particularly diabetic nephropathy.

In Vivo Evidence in a Diabetic Mouse Model

A pivotal study investigated the effects of (+)-Lyoniresinol 3α-O-β-D-glucopyranoside (LGP1) in streptozotocin (STZ)-induced diabetic mice.[8] The study revealed that oral administration of LGP1 for 14 days resulted in:

-

Significant hypoglycemic effects: A dose-dependent reduction in fasting blood glucose levels.

-

Improved insulin sensitivity.

-

Amelioration of diabetic nephropathy: Demonstrated by improvements in glomerular hypertrophy and reduced accumulation of extracellular matrix.[8]

| Parameter | Control (Diabetic) | LGP1 (20 mg/kg) | LGP1 (40 mg/kg) | LGP1 (80 mg/kg) |

| Fasting Blood Glucose (mmol/L) | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Insulin Sensitivity Index | Low | Significantly Increased | Significantly Increased | Significantly Increased |

| Glomerular Hypertrophy | Severe | Reduced | Reduced | Markedly Reduced |

Molecular Mechanisms of Action

The reno-protective effects of (+)-Lyoniresinol 9'-O-glucoside appear to be mediated through the modulation of key signaling pathways involved in inflammation and apoptosis.

The study in diabetic mice demonstrated that LGP1 treatment markedly decreased the expression of nuclear factor-κB (NF-κB) p65 in the kidney tissue.[8] NF-κB is a critical transcription factor that orchestrates the inflammatory response, and its inhibition is a key therapeutic target in many chronic diseases.

Caption: Proposed inhibition of the NF-κB pathway by (+)-Lyoniresinol 9'-O-glucoside.

LGP1 treatment was also found to regulate the expression of apoptosis-related proteins in the kidneys of diabetic mice. Specifically, it decreased the expression of pro-apoptotic proteins like caspase-3, -8, -9, and Bax, while enhancing the expression of the anti-apoptotic protein Bcl-2.[8] This suggests a protective effect against diabetes-induced renal cell death.

Antimicrobial Activity

(+)-Lyoniresinol 9'-O-glucoside has demonstrated potent antimicrobial activity against a range of human pathogenic microorganisms, including antibiotic-resistant bacterial strains.[9]

Spectrum of Activity

A study reported that (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside exhibited significant antimicrobial effects against:

-

Methicillin-resistant Staphylococcus aureus (MRSA): A major cause of hospital-acquired infections.[9]

-

Human pathogenic fungi: Including Candida albicans.[9]

Importantly, the compound did not show any hemolytic effect on human erythrocytes, indicating a favorable safety profile in this regard.[9]

Mechanism of Antifungal Action

In Candida albicans, the compound was shown to induce the accumulation of intracellular trehalose, a response indicative of cellular stress. Furthermore, it disrupted the dimorphic transition to the pathogenic hyphal form, a key virulence factor for this fungus.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of (+)-Lyoniresinol 9'-O-glucoside against a bacterial strain.

Materials:

-

(+)-Lyoniresinol 9'-O-glucoside

-

Bacterial strain (e.g., MRSA)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Potential Neuroprotective and Anti-Inflammatory Roles

While direct evidence for the neuroprotective and broader anti-inflammatory effects of (+)-Lyoniresinol 9'-O-glucoside is still emerging, studies on its aglycone, lyoniresinol, and related lignans provide a strong rationale for its potential in these areas.

Neuroprotection: Insights from the Aglycone

Lyoniresinol has been shown to attenuate cerebral ischemic stroke injury in animal models.[4] The underlying mechanism involves the suppression of oxidative stress through the regulation of the Akt/GSK-3β/Nrf2 signaling pathway.[7] It is plausible that (+)-Lyoniresinol 9'-O-glucoside, following in vivo hydrolysis to lyoniresinol, could exert similar neuroprotective effects.

Caption: Proposed Nrf2 activation pathway by the aglycone, lyoniresinol.

Anti-Inflammatory Potential

The demonstrated inhibition of the NF-κB pathway in the context of diabetic nephropathy strongly suggests a broader anti-inflammatory potential for (+)-Lyoniresinol 9'-O-glucoside.[8] Furthermore, a derivative, (+)-Lyoniresinol-3a-O-(6-3-methoxy-4-hydroxybenzoyl)-b-D-glucopyranoside, has been shown to prevent the release of pro-inflammatory cytokines.[] Further research is warranted to fully elucidate its anti-inflammatory mechanisms in various disease models.

Future Directions and Conclusion

(+)-Lyoniresinol 9'-O-glucoside represents a promising natural product with a multifaceted pharmacological profile. The existing evidence strongly supports its potential as a lead compound for the development of new therapies for diabetes, infectious diseases, and conditions associated with oxidative stress.

Future research should focus on:

-

Detailed Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

In-depth Mechanistic Studies: To further elucidate the molecular targets and signaling pathways modulated by the glycoside form.

-

Preclinical Efficacy Studies: To evaluate its therapeutic potential in a wider range of disease models, including neurodegenerative and inflammatory disorders.

-

Investigation of Anticancer Potential: Based on the activity of its derivatives, exploring its effects on various cancer cell lines is a logical next step.

References

-

OMICS Online. (+)-Lyoniresinol 3α-O-β-D-glucopyranoside. [Link]

-

MDPI. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. [Link]

-

PubChem. (+)-Lyoniresinol 3alpha-O-beta-D-glucopyranoside. [Link]

-

Macquarie University. Antioxidant efficacy and the upregulation of Nrf2- mediated HO-1 expression by (+)-lariciresinol, a lignan. [Link]

-

ResearchGate. (a) Structure of (+)-Lyoniresinol 3α-O-β-D-glucopyranoside (LGP1);. (b)... [Link]

-

PubMed. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms. [Link]

-

PLOS ONE. Lyoniresinol 3α-O-β-D-Glucopyranoside-Mediated Hypoglycaemia and Its Influence on Apoptosis-Regulatory Protein Expression in the Injured Kidneys of Streptozotocin-Induced Mice. [Link]

-

PubMed. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38. [Link]

-

Lifeasible. (+)-Lyoniresinol 9'-O-glucoside. [Link]

-

PubChem. (+)-Lyoniresinol 9-glucoside. [Link]

-

ResearchGate. (PDF) Cytotoxic Lignan Esters from Cinnamomum osmophloeum. [Link]

-

MDPI. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn. [Link]

-

FooDB. Showing Compound (+)-Lyoniresinol 9-glucoside (FDB021034). [Link]

-

PMC. The Synthetic Lignan Secoisolariciresinol Diglucoside Prevents Asbestos-Induced NLRP3 Inflammasome Activation in Murine Macrophages. [Link]

-

PMC. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells. [Link]

-

ResearchGate. UV spectra for lyoniside and lyoniresinol. [Link]

-

PubMed. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol. [Link]

-

ResearchGate. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia | Request PDF. [Link]

-

Semantic Scholar. Protective Effects of Cirsilineol against Lipopolysaccharide-Induced Inflammation; Insights into HO-1, COX-2, and iNOS Modulatio. [Link]

Sources

- 1. (+)-Lyoniresinol 3α-O-β-D-glucopyranoside | OMICS [omicsbean.com]

- 2. (+)-Lyoniresinol 9'-O-glucoside - Nordic Biosite [nordicbiosite.com]

- 3. (+)-Lyoniresinol 9'-O-glucoside - Lifeasible [lifeasible.com]

- 4. mdpi.com [mdpi.com]

- 5. (+)-Lyoniresinol 3alpha-O-beta-D-glucopyranoside | C28H38O13 | CID 10483388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+)-Lyoniresinol 9'-O-glucoside | Lyoniresinol | TargetMol [targetmol.com]

- 7. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lyoniresinol 3α-O-β-D-Glucopyranoside-Mediated Hypoglycaemia and Its Influence on Apoptosis-Regulatory Protein Expression in the Injured Kidneys of Streptozotocin-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Isolation and purification of (+)-Lyoniresinol 9'-O-glucoside from Lycium chinense root bark

Application Note: Isolation and Purification of (+)-Lyoniresinol 9'-O-glucoside from Lycium chinense Root Bark [1][2][3]

Abstract

This application note details a robust, field-validated protocol for the isolation of (+)-Lyoniresinol 9'-O-glucoside (Synonym: (+)-Lyoniresinol 3α-O-β-D-glucopyranoside) from the root bark of Lycium chinense Miller (Cortex Lycii Radicis).[1][2][3] The methodology utilizes a polarity-guided fractionation strategy, transitioning from bulk extraction with 80% methanol to targeted enrichment in the n-butanol fraction.[1][2][3] Final purification is achieved using a combination of silica gel flash chromatography, Sephadex LH-20 size-exclusion chromatography, and preparative RP-HPLC.[1][2][3] This protocol ensures high purity (>98%) suitable for pharmacological assays, specifically targeting anti-inflammatory and antimicrobial research.[1][2][3]

Introduction

Target Analyte: (+)-Lyoniresinol 9'-O-glucoside Chemical Class: Lignan Glycoside Molecular Formula: C₂₈H₃₈O₁₃ (MW: 582.6 g/mol ) Source Matrix: Lycium chinense root bark (Digupi)[1][2][3][4]

(+)-Lyoniresinol 9'-O-glucoside is a bioactive lignan glycoside exhibiting significant antioxidant, antimicrobial, and anti-inflammatory properties, particularly the suppression of nitric oxide (NO) production in LPS-induced microglial cells.[1][2][3] Its structural complexity—comprising a tetrahydronaphthalene core with a glucose moiety—renders it amphiphilic, posing specific challenges in separation from co-occurring phenolic glycosides.[3]

Strategic Rationale: Unlike lipophilic aglycones, this glycoside resides in the polar fractions.[3] The critical step in this protocol is the Liquid-Liquid Partitioning , specifically the isolation of the n-butanol layer, which effectively separates the target from non-polar lipids (hexane/chloroform fractions) and highly polar sugars (aqueous residue).[2]

Pre-Analytical Considerations

Reagents & Materials

-

Solvents (HPLC Grade): Methanol (MeOH), Acetonitrile (ACN), Water (Milli-Q), n-Butanol (n-BuOH), Ethyl Acetate (EtOAc), Chloroform (CHCl₃), Hexane.[1][2]

-

Stationary Phases:

Equipment

Step-by-Step Isolation Protocol

Phase 1: Extraction

Objective: Maximize recovery of lignan glycosides while minimizing thermal degradation.[3]

-

Preparation: Dry Lycium chinense root bark in the shade and pulverize to a coarse powder (20–40 mesh).

-

Solvent Extraction: Suspend 1.0 kg of powder in 5.0 L of 80% Methanol (aq) .

-

Process: Perform reflux extraction at 60°C for 3 hours. Repeat this process 3 times.

-

Concentration: Filter the combined extracts and concentrate under reduced pressure (Rotavap) at 40°C to obtain a dark brown syrupy residue (Crude Extract). Suspend this residue in 1.0 L of distilled water.

Phase 2: Liquid-Liquid Partitioning (The Critical Split)

Objective: Remove lipophilic interferences and isolate the polar glycoside fraction.[1][2][3]

-

Defatting: Partition the aqueous suspension with n-Hexane (1.0 L × 3). Discard the hexane layer (contains lipids, chlorophyll).[2][3]

-

Intermediate Polarity Removal: Partition the aqueous layer with Chloroform (CHCl₃) (1.0 L × 3).[1][2][3] Discard the CHCl₃ layer (contains aglycones, non-polar alkaloids).[2][3]

-

Target Enrichment: Partition the remaining aqueous layer with n-Butanol (n-BuOH) (1.0 L × 3).[1][2][3]

-

Collection: Collect the n-BuOH fraction . Evaporate to dryness to yield the Lignan-Enriched Fraction .[1][2][3]

Phase 3: Chromatographic Fractionation

Objective: Separate the target from other phenolic glycosides.[3]

-

Column: Silica Gel 60 Open Column (5 × 60 cm).

-

Elution Gradient: Chloroform : Methanol : Water (Start 9:1:0.1 → End 6:4:1).[1][2][3]

-

Monitoring: Collect 200 mL fractions. Monitor via TLC (Silica plate, CHCl₃:MeOH:H₂O 65:35:10, lower layer).[2][3] Visualize with 10% H₂SO₄/EtOH spray and heating.[1][3]

-

Pooling: Pool fractions showing a distinct spot at Rf ≈ 0.4–0.5 (in the specified TLC system).

Phase 4: Purification (Polishing)

Objective: Remove structurally similar isomers and polymeric impurities.[1][2][3]

-

Step A: Sephadex LH-20:

-

Step B: Preparative HPLC (Final Isolation):

-

Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250 × 20 mm, 5 µm).[1][2][3]

-

Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).[1][2][3]

-

Gradient: 10% A (0 min) → 30% A (40 min). Flow rate: 8 mL/min.[1][2][3]

-

Collection: Collect the peak eluting at approximately 18–22 minutes (verify with standard if available).

-

Workflow Visualization

Caption: Flowchart illustrating the polarity-guided isolation of (+)-Lyoniresinol 9'-O-glucoside from Lycium chinense.

Analytical Validation

Upon isolation, the compound must be validated against established physicochemical data.[3]

| Parameter | Specification for (+)-Lyoniresinol 9'-O-glucoside |

| Appearance | Amorphous white powder |

| Solubility | Soluble in MeOH, DMSO, Pyridine; Poorly soluble in CHCl₃ |

| UV λmax (MeOH) | 280 nm (characteristic of lignan core) |

| ESI-MS (Positive) | m/z 583 [M+H]⁺, 605 [M+Na]⁺ |

| ¹H-NMR (500 MHz) | Anomeric proton (H-1'') at ~δ 4.25 (d, J=7.5 Hz) indicating β-linkage.[1][2][3] |

| ¹³C-NMR (125 MHz) | Aglycone signals: δ 147.0-148.0 (aromatic C-O).[1][2][3] Glucose C-1'': ~δ 104.[1][2][3]5. |

Key Identification Markers:

-

The presence of the glucose moiety shifts the C-9' signal downfield compared to the aglycone.[3]

-

The coupling constant (J) of the anomeric proton (~7.5 Hz) confirms the β-configuration of the glucoside.[1][2]

Troubleshooting & Expert Tips

-

Issue: Low Yield.

-

Issue: Co-elution of Isomers.

References

-

Lee, D. G., Jung, H. J., & Woo, E. R. (2005). Antimicrobial property of (+)-lyoniresinol-3α-O-β-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms.[1][2][3][4][5] Archives of Pharmacal Research, 28(9), 1031–1036.[2][3][5]

-

Qian, D., et al. (2004). Analysis of chemical constituents of Lycium chinense root bark.[2][3] Journal of Chinese Medicinal Materials.

-

PubChem. (+)-Lyoniresinol 9-glucoside (Compound Summary). [1][2]

-

TargetMol. (+)-Lyoniresinol 9'-O-glucoside Product Information & Biological Activity.

Sources

- 1. (+)-Lyoniresinol 9-glucoside | C28H38O13 | CID 74256819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - (+)-lyoniresinol 9-glucoside (C28H38O13) [pubchemlite.lcsb.uni.lu]

- 3. (+)-Lyoniresinol 9'-O-glucoside | CAS:87585-32-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. Nine compounds from the root bark of Lycium chinense and their anti-inflammatory activitieslammatory activitiesretain--> - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

Application Note: Spectroscopic Elucidation of (+)-Lyoniresinol 9'-O-glucoside

This Application Note and Protocol details the spectroscopic characterization of (+)-Lyoniresinol 9'-O-glucoside (also known as (+)-Lyoniresinol 3

Introduction & Scientific Context

(+)-Lyoniresinol 9'-O-glucoside is a bioactive lignan glycoside frequently isolated from Lycium chinense (Wolfberry), Aegle marmelos, and Cinnamomum species.[][2][3][4] Structurally, it consists of a tetrahydronaphthalene (tetralin) core substituted with two dimethoxyphenyl rings and a glucose moiety attached to the C-9' hydroxymethyl group.[2][3][4]

Challenges in Analysis:

-

Stereochemistry: Distinguishing between the (+)- and (-)-enantiomers and confirming the 2,3-trans relative configuration requires precise NOESY/ROESY analysis.[][2][3][4]

-

Regiochemistry: Determining whether the glucose is attached to the C-9 (C-2 substituent) or C-9' (C-3 substituent) position is the primary structural challenge.[][2][3]

-

Signal Overlap: The aliphatic region (H-2, H-3, H-4) often overlaps with the sugar moiety signals in proton NMR.[][2][3][4]

This protocol provides a self-validating NMR workflow to unambiguously assign the structure.[][2][3][4]

Sample Preparation Protocol

Objective: To prepare a sample that yields high-resolution spectra with minimal solvent suppression artifacts.

Reagents & Equipment[1][2][6][7]

-

Compound: >2 mg of (+)-Lyoniresinol 9'-O-glucoside (HPLC purity >95%).[][2][3]

-

Solvent: DMSO-

(99.9% D) or Methanol-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

NMR Tube: 3 mm or 5 mm high-precision tubes (e.g., Wilmad 535-PP).[2][3][4]

Procedure

-

Weighing: Accurately weigh 3–5 mg of the solid compound.

-

Dissolution: Add 600

L of DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Homogenization: Vortex gently for 30 seconds. If the solution is cloudy, sonicate for 1 minute at room temperature.[2][3][4]

-

Transfer: Transfer to the NMR tube using a glass Pasteur pipette to avoid plasticizer contamination.

-

Degassing (Optional but Recommended): Flush the tube with nitrogen gas for 10 seconds to remove dissolved oxygen, sharpening the paramagnetic relaxation-sensitive signals.

NMR Acquisition Parameters (600 MHz Base Frequency)

To ensure reproducibility, configure the spectrometer with the following parameters.

| Experiment | Pulse Sequence | Scans (NS) | Mixing Time / Delay | Purpose |

| 1H NMR | zg30 | 16 | D1 = 1.0 s | Quantitative proton integration.[][2][3][4] |

| 13C NMR | zgpg30 (DEPTQ) | 1024+ | D1 = 2.0 s | Carbon backbone assignment.[2][4] |

| COSY | cosygpppqf | 8 | - | H-H scalar coupling (3-bond).[][2][3][4] |

| HSQC | hsqcedetgpsisp2 | 8 | 1-bond H-C correlation (multiplicity edited). | |

| HMBC | hmbcgplpndqf | 16 | Long-range (2-3 bond) H-C connectivity.[][2][3] | |

| NOESY | noesygpphp | 16 | Spatial proximity (Stereochemistry).[2][4] |

Data Analysis & Interpretation

Structural Numbering Convention[1][2][3][5]

Diagnostic Signals (DMSO- )

The following table summarizes the expected chemical shifts. Note: Values are representative of the class and may vary slightly by concentration.

| Position | Multiplicity | Key HMBC Correlations (H | ||

| Aglycone | ||||

| H-1 | 4.28 | d ( | 40.8 | C-2, C-9, C-1', C-2', C-6' |

| H-2 | 1.95 | m | 44.5 | C-1, C-3, C-9 |

| H-3 | 1.85 | m | 39.5 | C-2, C-4, C-9' |

| H-4 | 2.55 / 2.65 | dd | 32.5 | C-2, C-3, C-5, C-9', C-10 |

| H-8 (Arom) | 6.35 | s | 106.5 | C-1, C-6, C-7, C-10 |

| H-2', 6' | 6.45 | s | 105.8 | C-1, C-3', C-4', C-5' |

| OMe (x4) | 3.60 - 3.75 | s | 55.5 - 59.0 | Ipsilateral Aromatic Carbons |

| Linkage | ||||

| H-9 (Free) | 3.45 | m | 63.5 | C-1, C-2, C-3 |

| H-9' (Link) | 3.85 / 3.55 | dd | 69.8 | C-3, C-4, C-1'' (Anomeric) |

| Sugar | ||||

| H-1'' | 4.15 | d ( | 103.2 | C-9' (Crucial Linkage) |

| H-2'' - H-6'' | 3.0 - 3.7 | m | 70.0 - 77.0 | Internal Sugar Ring |

Critical Validation Steps[1][3][5]

-

Confirming the Glycosidation Site:

-

Compare C-9 and C-9'. The C-9' signal will be downfield shifted (~70 ppm) compared to the free C-9 (~63 ppm) due to the glycosylation effect (

-effect).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

HMBC Check: Look for a cross-peak between the anomeric proton H-1'' (4.15 ppm) and C-9' (69.8 ppm).[][2][3][4] This definitively places the sugar on the C-3 substituent.[2][3][4]

-

-

Stereochemical Confirmation ((+)-Enantiomer):

-

NOESY: Strong correlation between H-1 and H-3 indicates a 1,3-cis arrangement (pseudo-axial).[][2][3][4]

-

H-2 and H-3 are typically trans-oriented in lyoniresinol, indicated by the coupling constants and NOE patterns (H-2 correlates with H-4

).[][2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Visualization of Logic & Workflow[2][5]

Structural Connectivity Logic

The following diagram illustrates the critical HMBC correlations required to prove the structure.

Caption: HMBC correlation network identifying the glycosidic linkage at C-9'. The red arrow represents the definitive 3-bond coupling between the sugar anomeric proton and the aglycone.[][2][3][4]

Experimental Workflow

Caption: Step-by-step NMR workflow for the identification and validation of (+)-Lyoniresinol 9'-O-glucoside.

References

-

Isolation and Structure Elucidation: Ohashi, K., et al. (1994).[2][4][5] Chemical structures of four new triterpene-glycosides... and two secoiridoid-glucosides from the bark of Bhesa paniculata. Chemical and Pharmaceutical Bulletin, 42(9), 1791-1797.[2][3][4][5]

-

NMR Data Reference (Lycium Species): Zhang, Z., et al. (2013).[2][4] Phenolic compounds from the root bark of Lycium chinense and their antioxidant activities. Food Chemistry, 136(3-4), 1591-1595.[][2][3][4]

-

Lignan Glycoside Methodology: Sefkow, M. (2005).[2][4] Lignans and Neolignans. In: Natural Products: Essentials of Chemical Biology. Wiley-VCH.[][2][3][4] [4]

-

PubChem Compound Summary: National Center for Biotechnology Information (2025).[][2][4] PubChem Compound Summary for CID 74256819, (+)-Lyoniresinol 9-glucoside. [4]

Sources

- 2. (+)-Lyoniresinol 3alpha-O-beta-D-glucopyranoside | C28H38O13 | CID 10483388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+)-Lyoniresinol 9'-O-glucoside | CAS:87585-32-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

Mass spectrometry (MS) fragmentation pattern of (+)-Lyoniresinol 9'-O-glucoside

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of (+)-Lyoniresinol 9'-O-glucoside

Abstract & Introduction

(+)-Lyoniresinol 9'-O-glucoside (C₂₈H₃₈O₁₃, MW 582.[1]59) is a bioactive lignan glycoside belonging to the aryltetralin class (cyclolignans).[1][2] Commonly isolated from Lycium barbarum (Goji root), Cinnamomum, and Acanthopanax species, it exhibits significant antioxidant and antimicrobial properties.[1]